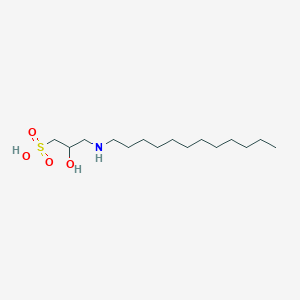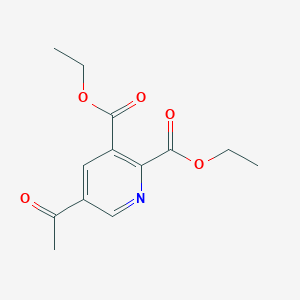![molecular formula C11H24NO2PS B14295328 O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate CAS No. 112919-76-3](/img/structure/B14295328.png)
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, a propyl group, and a methylphosphonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonothioate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate include other organophosphorus compounds with piperidine rings, such as:
- Piperidine derivatives with different alkyl groups.
- Phosphonothioate compounds with varying substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112919-76-3 |
|---|---|
Fórmula molecular |
C11H24NO2PS |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
methyl-(2-piperidin-1-ylethoxy)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H24NO2PS/c1-3-10-13-15(2,16)14-11-9-12-7-5-4-6-8-12/h3-11H2,1-2H3 |
Clave InChI |
YZTIECTXUKOCCI-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=S)(C)OCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


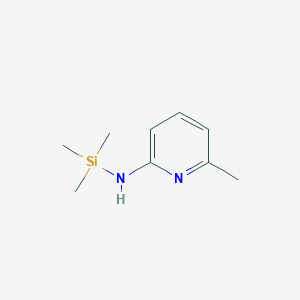
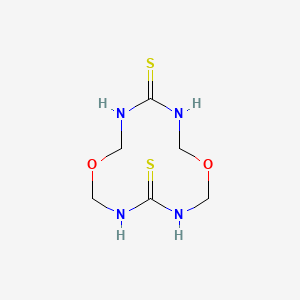
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
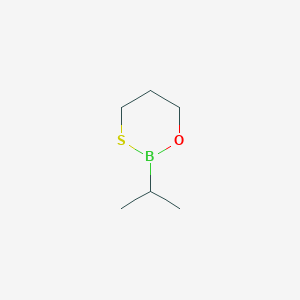


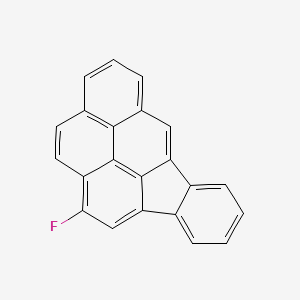


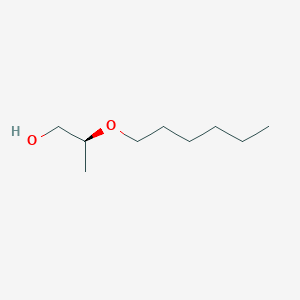
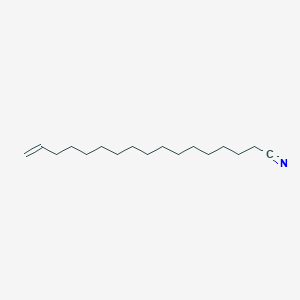
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
